
Diotyrosine I-131
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Overview
Description
Diotyrosine I 131 is a compound that incorporates the radioactive isotope iodine-131 into the diotyrosine molecule. Iodine-131 is a beta-emitting radionuclide with a physical half-life of 8.1 days, commonly used in medical applications, particularly in the treatment of thyroid diseases . Diotyrosine is an amino acid derivative formed by the oxidative coupling of two tyrosine residues, often found in proteins and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diotyrosine I 131 involves the incorporation of iodine-131 into the diotyrosine molecule. This can be achieved through various iodination reactions, where iodine-131 is introduced to the tyrosine residues under oxidative conditions. Common reagents used in these reactions include hydrogen peroxide and peroxidase enzymes .
Industrial Production Methods
Industrial production of diotyrosine I 131 typically involves the neutron irradiation of a tellurium dioxide (TeO2) target to produce iodine-131, followed by its separation using dry distillation techniques . The iodine-131 is then chemically incorporated into diotyrosine through controlled iodination processes.
Chemical Reactions Analysis
Types of Reactions
Diotyrosine I 131 undergoes various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form diotyrosine.
Substitution: Iodine-131 can be substituted into the tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used.
Substitution: Iodine-131 is introduced under controlled conditions to ensure specific incorporation into the tyrosine residues.
Major Products
The major product of these reactions is diotyrosine I 131, where iodine-131 is specifically incorporated into the diotyrosine molecule.
Scientific Research Applications
Diotyrosine I 131 has several scientific research applications, including:
Chemistry: Used as a radiolabel for studying protein and peptide interactions.
Biology: Helps in tracing and studying the metabolic pathways of proteins.
Medicine: Primarily used in the treatment of thyroid diseases, such as hyperthyroidism and thyroid cancer.
Industry: Utilized in the production of radiopharmaceuticals for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of diotyrosine I 131 involves the beta emission of iodine-131, which leads to the destruction of targeted tissues. When administered, the iodine-131 is rapidly absorbed and distributed within the extracellular fluid of the body. It is concentrated in the thyroid via the sodium/iodide symporter and subsequently oxidized to iodine. The beta emission from iodine-131 destroys thyroidal tissue, making it effective in treating thyroid diseases .
Comparison with Similar Compounds
Similar Compounds
Iodine-123: Another iodine isotope used in nuclear imaging due to its lower toxicity compared to iodine-131.
Tositumomab and Iodine I 131 Tositumomab: A radioimmunotherapeutic regimen targeting CD20 antigen in non-Hodgkin lymphoma.
Uniqueness
Diotyrosine I 131 is unique due to its specific incorporation of iodine-131 into the diotyrosine molecule, making it highly effective in targeting and treating thyroid diseases. Its ability to emit beta radiation allows for the destruction of targeted tissues, distinguishing it from other iodine isotopes and radiopharmaceuticals.
Properties
CAS No. |
14679-68-6 |
---|---|
Molecular Formula |
C9H9I2NO3 |
Molecular Weight |
440.98 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-hydroxy-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10+4,11+4 |
InChI Key |
NYPYHUZRZVSYKL-MRRCGLJLSA-N |
SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(C=C(C(=C1[131I])O)[131I])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
Key on ui other cas no. |
14679-68-6 |
Origin of Product |
United States |
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